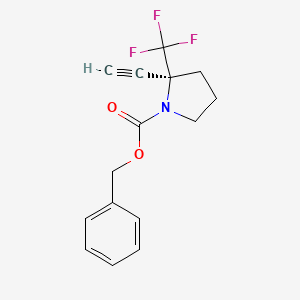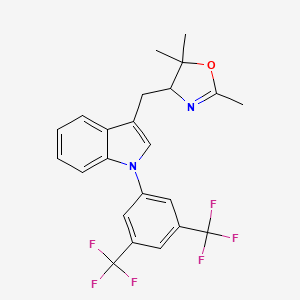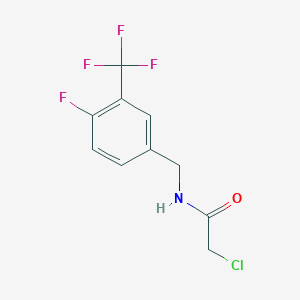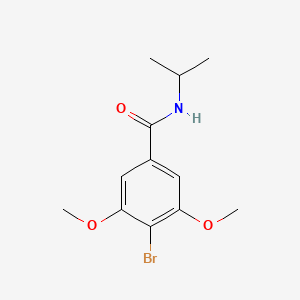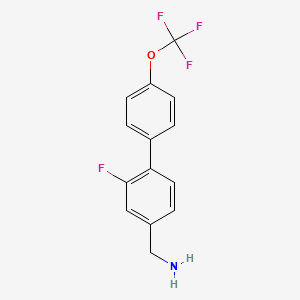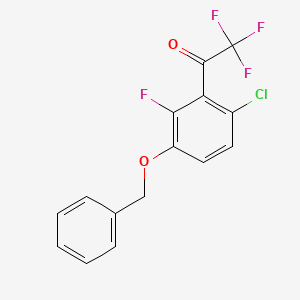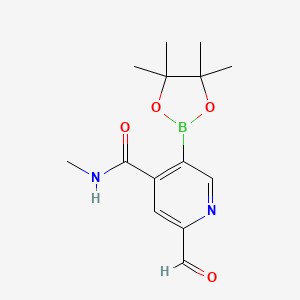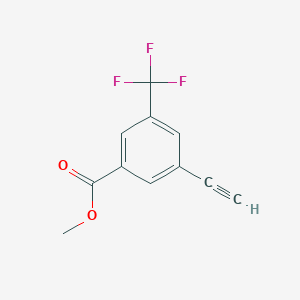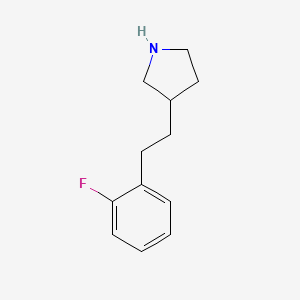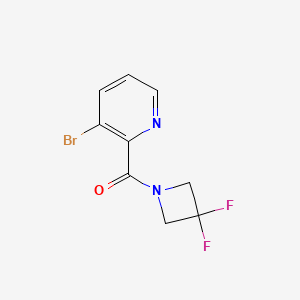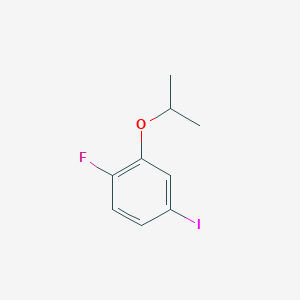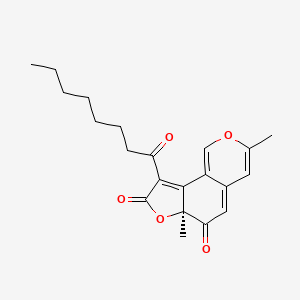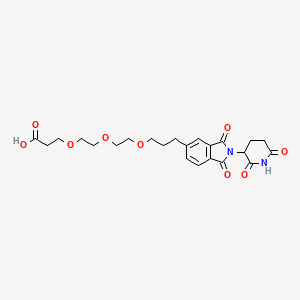
Thalidomide-5'-C3-PEG3-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-C3-PEG3-acid is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. Thalidomide itself has a notorious history due to its teratogenic effects, but it has found renewed interest in treating various diseases, including multiple myeloma and leprosy . Thalidomide-5’-C3-PEG3-acid incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability, making it a valuable tool in scientific research and therapeutic applications .
Vorbereitungsmethoden
The synthesis of Thalidomide-5’-C3-PEG3-acid involves several steps:
Synthesis of Thalidomide: Thalidomide is synthesized by reacting phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid, followed by cyclization with ammonium hydroxide.
PEGylation: The PEGylation process involves attaching a PEG chain to the thalidomide molecule.
Analyse Chemischer Reaktionen
Thalidomide-5’-C3-PEG3-acid undergoes various chemical reactions:
Oxidation and Reduction: These compounds can also participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Substitution Reactions: Thalidomide derivatives can undergo substitution reactions, particularly nucleophilic substitutions, which are facilitated by the presence of the PEG linker.
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-C3-PEG3-acid has a wide range of scientific research applications:
Wirkmechanismus
Thalidomide-5’-C3-PEG3-acid exerts its effects through several mechanisms:
Binding to Cereblon: The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival.
Modulation of Cytokine Production: It modulates the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is beneficial in treating cancers and other diseases characterized by abnormal angiogenesis.
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-C3-PEG3-acid is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide:
Eigenschaften
Molekularformel |
C23H28N2O9 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H28N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,1-2,5-13H2,(H,27,28)(H,24,26,29) |
InChI-Schlüssel |
ORLDBFOGXMXEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



